2-Piperidin-1-ylethyl acetate 2-Piperidin-1-ylethyl acetate
Brand Name: Vulcanchem
CAS No.: 60254-45-7
VCID: VC8380874
InChI: InChI=1S/C9H17NO2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H2,1H3
SMILES: CC(=O)OCCN1CCCCC1
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

2-Piperidin-1-ylethyl acetate

CAS No.: 60254-45-7

Cat. No.: VC8380874

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

2-Piperidin-1-ylethyl acetate - 60254-45-7

Specification

CAS No. 60254-45-7
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 2-piperidin-1-ylethyl acetate
Standard InChI InChI=1S/C9H17NO2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H2,1H3
Standard InChI Key BJCDLTBTUIMEOQ-UHFFFAOYSA-N
SMILES CC(=O)OCCN1CCCCC1
Canonical SMILES CC(=O)OCCN1CCCCC1

Introduction

Chemical and Physical Properties

The physicochemical profile of 2-piperidin-1-ylethyl acetate is critical for understanding its behavior in synthetic and biological systems. Key properties, as reported by Cheméo , include:

PropertyValueUnitMethod
logP (octanol/water)1.424Crippen Calculated
log 10WS-1.45Crippen Calculated
McGowan Volume158.320mL/molMcGowan Calculated
I np1250.00NIST

The partition coefficient (logP) of 1.424 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases. This property is advantageous for compounds intended to cross biological membranes, such as those targeting the central nervous system. The negative log 10WS (-1.45) further corroborates limited water solubility, a trait common among piperidine derivatives. The McGowan Volume (158.320 mL/mol) provides insight into its molecular bulk, which influences interactions in catalytic or receptor-binding environments .

Synthetic Methodologies

Nucleophilic Substitution Strategies

The synthesis of piperidine-containing compounds often relies on nucleophilic substitution reactions. A representative protocol, adapted from Wang et al. , involves the alkylation of piperidine with halogenated intermediates. For example, 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde was synthesized via refluxing 1H-pyrrole-2-carbaldehyde with 1-chloro-2-bromoethane in dimethyl sulfoxide (DMSO) under basic conditions (NaH). This intermediate subsequently undergoes nucleophilic substitution with piperidine to yield piperidinylethyl derivatives .

While this method specifically produced 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, analogous approaches could be applied to synthesize 2-piperidin-1-ylethyl acetate by substituting the aldehyde group with an acetyloxy moiety. Optimizations, such as replacing 1,2-bromoethane with 1-chloro-2-bromoethane, have been shown to improve yields to 96%, enhancing industrial feasibility .

Gabriel Synthesis and Amidation

Alternative routes involve the Gabriel synthesis, as demonstrated in the preparation of piperidine-ethylamine intermediates . For instance, 1-(2-chloroethyl)piperidine hydrochloride was reacted with potassium phthalimide to form a phthalimide-protected amine, which was subsequently deprotected using methylamine to yield 2-(piperidin-1-yl)ethan-1-amine. This primary amine can then undergo acetylation with acetic anhydride or acetyl chloride to form 2-piperidin-1-ylethyl acetate.

Pharmacokinetic and ADME Properties

  • Absorption: Moderate lipophilicity (logP ~1.4) supports gastrointestinal absorption.

  • Metabolism: Piperidine rings are typically metabolized via hepatic cytochrome P450 enzymes, yielding N-oxides or hydroxylated derivatives.

  • Blood-Brain Barrier Penetration: The McGowan Volume (158.32 mL/mol) and logP suggest adequate CNS permeability.

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